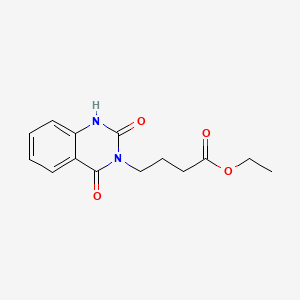
3(2H)-Quinazolinebutanoic acid, 1,4-dihydro-2,4-dioxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(2H)-Quinazolinebutanoic acid, 1,4-dihydro-2,4-dioxo-, ethyl ester is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core fused with a butanoic acid moiety and an ethyl ester group. The presence of the 1,4-dihydro-2,4-dioxo configuration adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Quinazolinebutanoic acid, 1,4-dihydro-2,4-dioxo-, ethyl ester typically involves multi-step organic reactions. One common method includes the condensation of anthranilic acid with an appropriate aldehyde to form the quinazoline core. This is followed by the introduction of the butanoic acid moiety through a series of esterification and reduction reactions. The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to yield the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the synthesis process. Catalysts and solvents are selected based on their ability to facilitate the desired reactions while minimizing side products.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Quinazolinebutanoic acid, 1,4-dihydro-2,4-dioxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazoline core to its dihydro or tetrahydro forms.
Substitution: The ethyl ester group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed under basic conditions.
Major Products
The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
3(2H)-Quinazolinebutanoic acid, 1,4-dihydro-2,4-dioxo-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3(2H)-Quinazolinebutanoic acid, 1,4-dihydro-2,4-dioxo-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- Benzo[g]quinazoline-3(2H)-acetic acid, 1,4-dihydro-2,4-dioxo-
- 5,6-Dihydro-5-oxoindolo[1,2-a]quinazoline-7-acetic acid
- (2,3-Dihydro-benzo[1,4]dioxin-2-ylmethoxy)-acetic acid
Uniqueness
3(2H)-Quinazolinebutanoic acid, 1,4-dihydro-2,4-dioxo-, ethyl ester is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the butanoic acid moiety and the ethyl ester group differentiates it from other quinazoline derivatives, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
10312-35-3 |
|---|---|
Molecular Formula |
C14H16N2O4 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
ethyl 4-(2,4-dioxo-1H-quinazolin-3-yl)butanoate |
InChI |
InChI=1S/C14H16N2O4/c1-2-20-12(17)8-5-9-16-13(18)10-6-3-4-7-11(10)15-14(16)19/h3-4,6-7H,2,5,8-9H2,1H3,(H,15,19) |
InChI Key |
FYMQTQCYVPNEGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCN1C(=O)C2=CC=CC=C2NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















